

An In-depth Technical Guide to Benzenesulfonohydrazide (CAS 80-17-1)

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Compound of Interest

Compound Name: **Benzenesulfonohydrazide**

Cat. No.: **B1205821**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of **Benzenesulfonohydrazide** (BSH), a versatile chemical compound with significant utility in both industrial and research settings.

Physicochemical and Spectroscopic Properties

Benzenesulfonohydrazide is a white to off-white crystalline solid.[\[1\]](#)[\[2\]](#) Its fundamental properties are summarized in the tables below.

Physicochemical Data

Property	Value	Reference(s)
CAS Number	80-17-1	[3]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S	[3]
Molecular Weight	172.20 g/mol	[3]
Melting Point	101-104 °C	[3] [4]
Boiling Point	333.5 °C (estimated)	[3]
Flash Point	110 °C	[3]
Density	1.303 g/cm ³ (estimate)	[3]
Solubility	Insoluble in water; soluble in methanol and other organic solvents like acetone and ether.	[1] [3] [5]
pKa	9.30 ± 0.50 (Predicted)	[3]
Appearance	White to light-colored crystalline solid/powder	[1] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Benzenesulfonohydrazide**.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹ H NMR (300 MHz, CDCl ₃)	¹³ C NMR (75 MHz, CDCl ₃)
δ (ppm)	Assignment
7.93 (d, J = 7.0 Hz, 2H)	Aromatic (ortho-protons)
7.65 (t, J = 7.3 Hz, 1H)	Aromatic (para-proton)
7.57 (t, J = 7.3 Hz, 2H)	Aromatic (meta-protons)
5.62 (s, 1H)	-SO ₂ NH-
3.62 (s, 2H)	-NH ₂

Reference for NMR data:[3]

The IR spectrum of **Benzenesulfonohydrazide** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3300 - 3400	N-H stretching (asymmetric and symmetric)	Medium
3050 - 3100	Aromatic C-H stretching	Medium
1580 - 1600	C=C stretching (aromatic ring)	Medium
1300 - 1350	S=O stretching (asymmetric)	Strong
1150 - 1190	S=O stretching (symmetric)	Strong
900 - 950	N-S stretching	Medium
680 - 770	C-H out-of-plane bending (aromatic)	Strong

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull).

The mass spectrum of **Benzenesulfonohydrazide** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. The

NIST Chemistry WebBook provides access to the mass spectrum (electron ionization) of this compound.[\[6\]](#)

Synthesis and Purification

Benzenesulfonohydrazide is typically synthesized by the reaction of benzenesulfonyl chloride with hydrazine hydrate.

Experimental Protocol: Synthesis of Benzenesulfonohydrazide

Materials:

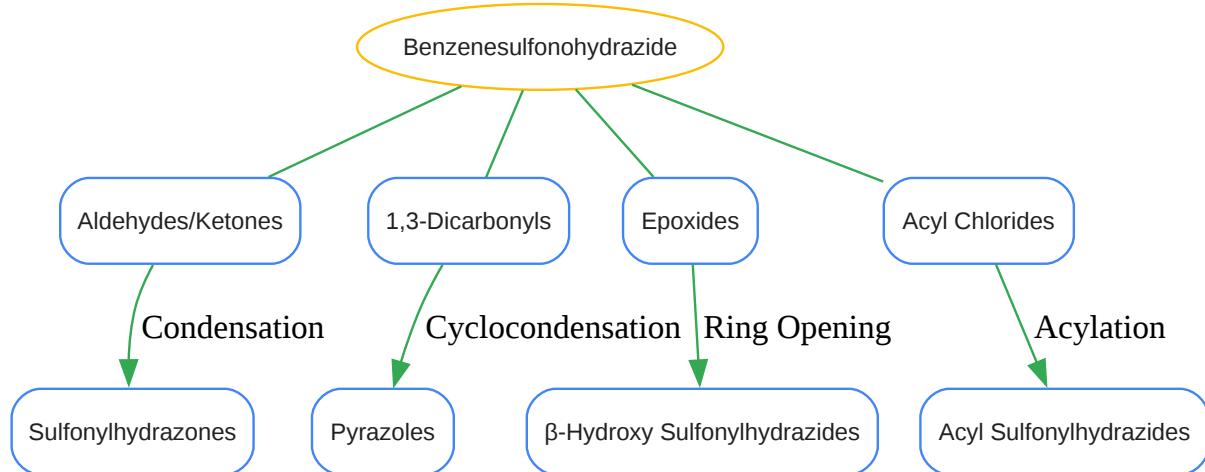
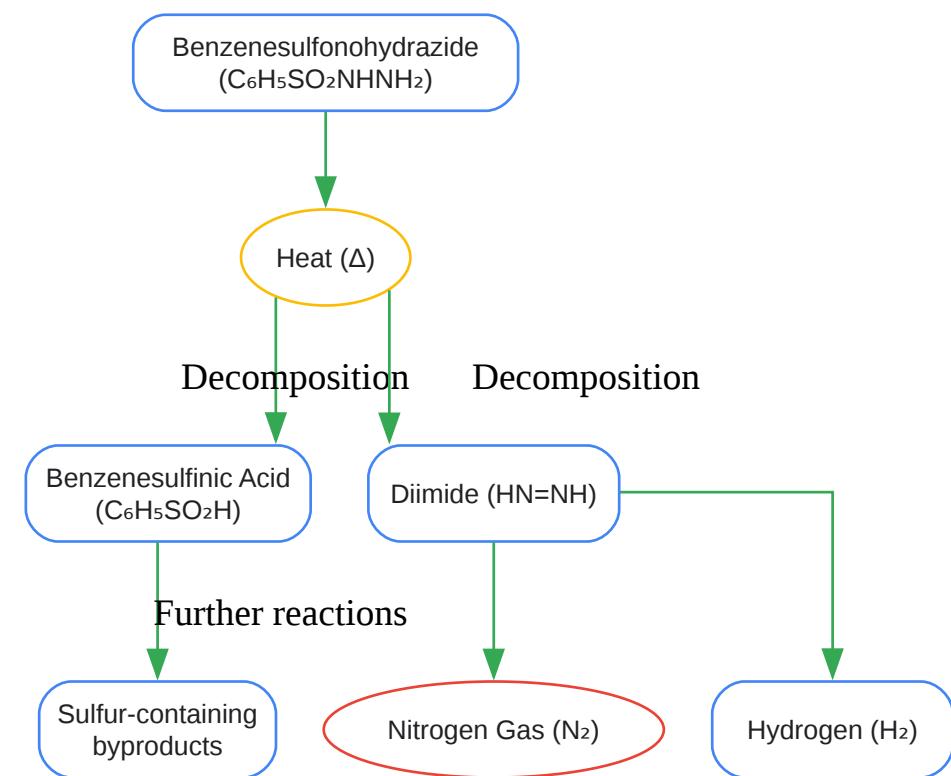
- Benzenesulfonyl chloride
- Hydrazine hydrate (80% solution)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Silica gel 60
- Chloroform
- Methanol

Procedure:

- To a solution of 80% hydrazine hydrate (2.1 mmol) in 10 mL of THF, slowly add benzenesulfonyl chloride (1 mmol) while maintaining the temperature at -8 °C.
- Stir the reaction mixture at -8 °C for 30 minutes.
- Extract the mixture with ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the residue by column chromatography on silica gel 60 using a mobile phase of chloroform/methanol (9.4:0.6 v/v) to yield pure **Benzenesulfonohydrazide**.^[3]

A typical yield for this procedure is around 90%.^[3] The melting point of the purified product is expected to be in the range of 102-104 °C.^[3]



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